molecular formula C11H21NO4 B599660 (R)-N-Boc-2-(2-hydroxyethyl)morpholine CAS No. 136992-21-7

(R)-N-Boc-2-(2-hydroxyethyl)morpholine

Cat. No.: B599660
CAS No.: 136992-21-7
M. Wt: 231.292
InChI Key: VUDVZUAUPOAVLM-SECBINFHSA-N
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Description

®-N-Boc-2-(2-hydroxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-2-(2-hydroxyethyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of ®-N-Boc-2-(2-hydroxyethyl)morpholine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-N-Boc-2-(2-hydroxyethyl)morpholine involves its interaction with specific molecular targets. In biochemical assays, it acts as a ligand that binds to enzyme active sites, modulating their activity. The hydroxyethyl group plays a crucial role in these interactions by forming hydrogen bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Boc-2-(2-hydroxyethyl)morpholine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDVZUAUPOAVLM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657764
Record name tert-Butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136992-21-7
Record name tert-Butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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